molecular formula C12H15NO B177455 N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine CAS No. 889949-89-7

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine

Cat. No.: B177455
CAS No.: 889949-89-7
M. Wt: 189.25 g/mol
InChI Key: QHOZGGYQGXHFOY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine is an organic compound with a unique structure that combines a methoxyethyl group, a phenyl ring, and a propynylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine typically involves the reaction of 3-phenylprop-2-yn-1-amine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine is unique due to its combination of a methoxyethyl group and a propynylamine moiety, which provides distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOZGGYQGXHFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406012
Record name N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-89-7
Record name N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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